5-methyl-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-15-6-10-8-16(9-11(10)7-15)13(17)14-12-2-4-18-5-3-12/h10-12H,2-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJSRRMQYBLRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C(=O)NC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine under reflux conditions, followed by acid-mediated cyclization . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 5-methyl-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide exhibit significant antimicrobial activity. Studies have shown that derivatives with octahydrocyclopenta[c]pyrrole moieties demonstrate potent inhibitory effects against pathogens such as Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | M. tuberculosis | 0.5 µg/mL | |
| Compound B | MRSA | 1 µg/mL | |
| Compound C | Vancomycin-resistant enterococci | 0.25 µg/mL |
The mechanism of action is hypothesized to involve the inhibition of bacterial protein synthesis, similar to known antibiotics like linezolid. The hydroxyl group in the compound's structure likely interacts with the ribosomal binding site, enhancing its antimicrobial efficacy.
Anticancer Potential
Emerging studies suggest that this compound may also have anticancer properties. Preliminary investigations indicate that it could inhibit the proliferation of certain cancer cell lines, although detailed mechanisms remain to be elucidated. Compounds within this chemical class have been noted for their ability to interfere with cellular signaling pathways involved in tumor growth .
In Vitro Studies
In vitro evaluations have demonstrated that related compounds effectively inhibit the growth of resistant bacterial strains while exhibiting low cytotoxicity against human cell lines. These findings suggest a favorable safety profile for potential therapeutic applications .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of this compound to bacterial ribosomes. These studies indicate that the compound can effectively occupy hydrophobic pockets similar to established antibiotics, reinforcing its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 5-methyl-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this section compares 5-methyl-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide with three analogs: N-substituted pyrrolidine carboxamides , tetrahydropyran-containing bicyclic amines , and oxazole derivatives (e.g., Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate, as described in ).
Structural and Pharmacokinetic Comparisons
Key Observations :
- The tetrahydropyran substituent in the target compound improves metabolic stability compared to cyclohexyl analogs, likely due to reduced cytochrome P450 enzyme interactions.
- The oxazole derivative (7f) exhibits higher solubility but lacks the bicyclic rigidity of the pyrrolo[3,4-c]pyrrole core, which may limit its CNS penetration .
Biological Activity
5-methyl-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a compound belonging to a class of octahydropyrrolo derivatives, which have garnered attention for their potential biological activities. This article reviews the known biological activities, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 238.29 g/mol
This compound features a complex bicyclic framework that contributes to its interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that compounds in this class can modulate the activity of nicotinic acetylcholine receptors (nAChRs), particularly the alpha4beta2 and alpha7 subtypes, which are implicated in cognitive processes and neuroprotection .
Binding Affinity
Studies have shown that variations in the substitution patterns on the pyrrolo core can significantly affect the binding affinity to nAChRs. For instance, certain derivatives exhibit high selectivity for the alpha7 subtype, suggesting potential therapeutic applications in neurodegenerative diseases and cognitive disorders .
Antiviral Properties
Research has indicated that octahydropyrrolo derivatives may possess antiviral properties. For example, some compounds have been shown to inhibit HIV replication by blocking CCR5 receptors, which are crucial for viral entry into host cells . This suggests that this compound could be explored as a candidate for antiviral therapies.
Neuroprotective Effects
The modulation of nAChRs by this compound may also confer neuroprotective effects. Studies involving related compounds have demonstrated their ability to enhance synaptic plasticity and cognitive function in animal models, indicating potential applications in treating conditions such as Alzheimer's disease .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study on nAChR Binding | Demonstrated high affinity of octahydropyrrolo derivatives for alpha7 nAChR, suggesting potential cognitive enhancement applications. |
| Antiviral Activity | Compounds showed inhibition of HIV replication via CCR5 receptor antagonism, indicating utility in antiviral drug development. |
| Neuroprotection | Related compounds enhanced synaptic plasticity in rodent models, supporting their use in neurodegenerative disease research. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methyl-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Initial synthetic pathways for structurally similar pyrrolo-pyrrole carboxamides often involve multi-step condensation reactions, as seen in patented analogs (e.g., EP 4 374 877 A2) . To optimize yields and purity, employ Design of Experiments (DOE) principles to systematically vary parameters like temperature, catalyst loading, and solvent polarity. Fractional factorial designs can identify critical factors while minimizing experimental runs .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer : High-resolution LC-MS and NMR (¹H/¹³C) are essential for confirming molecular weight and structural assignments. For purity assessment, combine HPLC with UV-vis detection (≥95% purity threshold) and differential scanning calorimetry (DSC) to detect polymorphic impurities. Reference standards for related carboxamides (e.g., 5-Fluorooxindole derivatives) highlight the importance of cross-validating spectral data with computational predictions .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines, testing degradation under thermal (40–60°C), humidity (75% RH), and photolytic conditions. Use DOE to model degradation kinetics and identify critical stability-limiting factors (e.g., hydrolysis of the oxan-4-yl group). Pair this with periodic LC-MS analysis to track decomposition products .
Advanced Research Questions
Q. How can computational methods improve the design of novel derivatives with enhanced bioactivity?
- Methodological Answer : Leverage quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states, as demonstrated by ICReDD’s integrated computational-experimental workflows . Molecular docking studies can predict binding affinities to target proteins, guiding selective functionalization (e.g., introducing electron-withdrawing groups at the pyrrolidine ring).
Q. What strategies resolve contradictory solubility data across solvent systems?
- Methodological Answer : Contradictions often arise from solvent polarity, pH, or impurities. Apply Hansen solubility parameters and statistical tools (e.g., PCA) to cluster solvent interactions. Validate findings with shake-flask experiments under controlled conditions (e.g., N₂ atmosphere to prevent oxidation). Cross-reference with thermodynamic solubility models to reconcile discrepancies .
Q. How can reactor design principles be applied to scale up synthesis while maintaining reaction efficiency?
- Methodological Answer : Scale-up requires addressing mass/heat transfer limitations. Use CRDC subclass RDF2050112 guidelines to select reactor types (e.g., continuous flow for exothermic steps) . Computational fluid dynamics (CFD) simulations can optimize mixing efficiency, while in-line PAT (Process Analytical Technology) monitors real-time reaction progress .
Q. What advanced statistical methods are suitable for analyzing non-linear relationships in reaction kinetics?
- Methodological Answer : Employ response surface methodology (RSM) to model non-linear effects of variables like catalyst concentration and residence time. Bayesian optimization frameworks can iteratively refine experimental conditions, reducing the need for exhaustive trial-and-error approaches .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in catalytic activity data across different batches?
- Methodological Answer : Batch-to-batch variability may stem from trace metal impurities or moisture content. Implement ICP-MS to screen for contaminants and use multivariate analysis (e.g., ANOVA) to isolate confounding factors. Reproduce reactions under strictly anhydrous conditions or with pre-treated catalysts to validate hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
